N-(4-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(4-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo-triazolone core and a 4-fluorophenyl substituent. The compound’s unique scaffold combines electron-deficient aromatic systems with hydrogen-bonding motifs, which may influence solubility, stability, and target interactions.
Properties
Molecular Formula |
C12H10FN5O2 |
|---|---|
Molecular Weight |
275.24 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C12H10FN5O2/c13-7-1-3-8(4-2-7)16-10(19)5-9-11(20)17-12-14-6-15-18(9)12/h1-4,6,9H,5H2,(H,16,19)(H,14,15,17,20) |
InChI Key |
QNFCIGUSLSLMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=NC=NN23)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves the following steps:
Formation of the imidazotriazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the imidazotriazole core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazotriazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds share structural similarities, including the imidazo-triazolone core or acetamide linkage, enabling a systematic comparison of substituent effects and physicochemical properties.
Substituent Variations on the Aromatic Ring
a. N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
- Molecular Formula : C₁₉H₁₆N₆O₄
- Molecular Weight : 392.37 g/mol
- Key Differences :
- The aromatic substituent is a 2-methyl-5-nitrophenyl group, introducing steric bulk (methyl) and strong electron-withdrawing effects (nitro).
- The nitro group may enhance reactivity in reduction or nucleophilic substitution reactions compared to the fluorine in the target compound.
- Higher molecular weight (392.37 vs. ~349 g/mol estimated for the target compound) could reduce solubility in polar solvents .
b. N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 477332-63-1)
- Key Differences: Replaces the oxo group with a sulfur atom, forming a thioether linkage. Incorporates a 4-chlorophenyl group on the triazole, suggesting enhanced halogen bonding capabilities .
Alkyl vs. Aryl Substituents
a. N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
- Molecular Formula: Not explicitly stated (estimated C₁₁H₁₆N₆O₃).
- Key Differences: Substitutes the aromatic ring with a methoxyethyl chain, introducing ether oxygen for improved aqueous solubility. Discontinued commercial status suggests synthetic challenges or instability .
Functional Group Modifications in Agrochemical Analogs
a. Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Use : Herbicide targeting acetolactate synthase (ALS).
- The 2,6-difluorophenyl group provides steric hindrance and metabolic stability compared to mono-fluorinated analogs .
b. Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Use : Fungicide inhibiting RNA polymerase in oomycetes.
- Key Differences: Incorporates an oxazolidinone ring, enabling conformational rigidity and protease resistance. The 2,6-dimethylphenyl group balances lipophilicity and steric effects, differing from the electron-deficient 4-fluorophenyl motif .
Structural and Functional Implications
Physicochemical Properties
Biological Activity
N-(4-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H12F N5O
- Molecular Weight : 257.27 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds with imidazo[1,2-b][1,2,4]triazole scaffolds exhibit significant antitumor properties. For instance, derivatives of this scaffold have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study : A study demonstrated that a related imidazo[1,2-b][1,2,4]triazole derivative exhibited an IC50 value of less than 10 µM against HepG2 liver cancer cells, indicating strong cytotoxicity .
Antibacterial Activity
Compounds containing the imidazo[1,2-b][1,2,4]triazole moiety have also been evaluated for antibacterial properties. The presence of electron-withdrawing groups such as fluorine enhances the antibacterial activity by improving the compound's ability to penetrate bacterial membranes.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 10 |
| N-(4-fluorophenyl)-... | Pseudomonas aeruginosa | 8 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells by modulating signaling pathways.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis in tumor cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like fluorine enhances potency.
- Imidazole Ring Modifications : Alterations in the imidazole structure can significantly affect both antibacterial and antitumor activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
